molecular formula C17H34N2O4S B6328321 1-butyl-2,3-dimethylimidazolium octanesulfate CAS No. 945683-37-4

1-butyl-2,3-dimethylimidazolium octanesulfate

Cat. No.: B6328321
CAS No.: 945683-37-4
M. Wt: 362.5 g/mol
InChI Key: DDRGWXSVEYENPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2,3-dimethylimidazolium octanesulfate is an ionic liquid, a type of salt in the liquid state at room temperature. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and an octanesulfate anion. Ionic liquids like this one are known for their unique properties, such as low volatility, high thermal stability, and high ionic conductivity .

Preparation Methods

The synthesis of 1-butyl-2,3-dimethylimidazolium octanesulfate typically involves the reaction of 1-butyl-2,3-dimethylimidazole with octanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. Industrial production methods may involve the use of continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium octanesulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: It can also be reduced under specific conditions, although this is less common.

    Substitution: The imidazolium ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group. Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various halogens.

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium octanesulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-butyl-2,3-dimethylimidazolium octanesulfate exerts its effects is primarily through its ionic nature. The cation and anion interact with various molecular targets, influencing the pathways involved in chemical reactions. The imidazolium cation can stabilize transition states and intermediates, facilitating various chemical processes .

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium octanesulfate is unique compared to other ionic liquids due to its specific combination of cation and anion. Similar compounds include:

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;octyl sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.C8H18O4S/c1-4-5-6-11-8-7-10(3)9(11)2;1-2-3-4-5-6-7-8-12-13(9,10)11/h7-8H,4-6H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRGWXSVEYENPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.